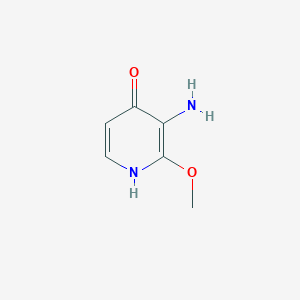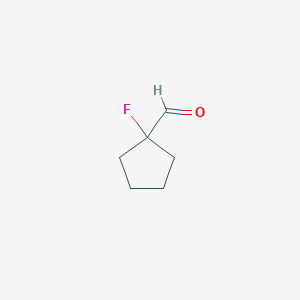
1-Fluoro-cyclopentanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-cyclopentanecarbaldehyde is an organic compound with the molecular formula C6H9FO. It is a fluorinated derivative of cyclopentanecarbaldehyde, characterized by the presence of a fluorine atom attached to the cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-cyclopentanecarbaldehyde can be synthesized through various methods. One common approach involves the fluorination of cyclopentanecarbaldehyde using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and yields the desired fluorinated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom
Major Products:
Oxidation: 1-Fluoro-cyclopentanecarboxylic acid.
Reduction: 1-Fluoro-cyclopentanol.
Substitution: Various substituted cyclopentanecarbaldehyde derivatives
Aplicaciones Científicas De Investigación
1-Fluoro-cyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as intermediates in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-fluoro-cyclopentanecarbaldehyde largely depends on its chemical reactivity. The presence of the fluorine atom can influence the compound’s electronic properties, making it a useful probe in studying reaction mechanisms. In biological systems, fluorinated aldehydes can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Cyclopentanecarbaldehyde: The non-fluorinated parent compound.
1-Chloro-cyclopentanecarbaldehyde: A chlorinated analogue.
1-Bromo-cyclopentanecarbaldehyde: A brominated analogue
Uniqueness: 1-Fluoro-cyclopentanecarbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated and other halogenated analogues .
Propiedades
IUPAC Name |
1-fluorocyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSHKBYFPVVAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
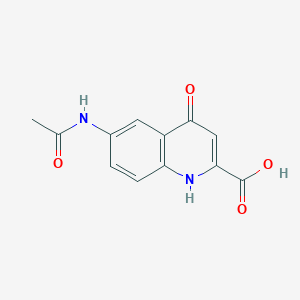




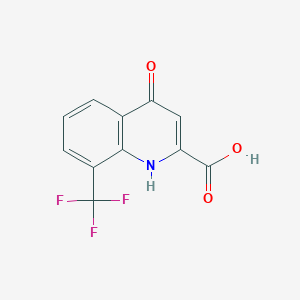
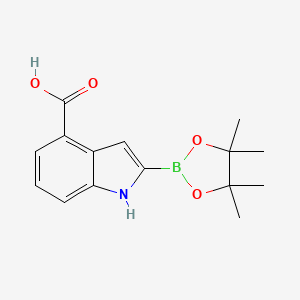


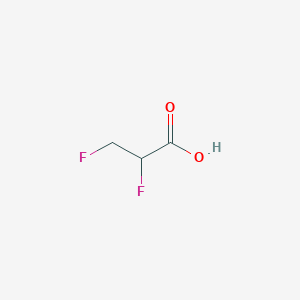
![2-Azabicyclo[4.1.0]heptan-3-one](/img/structure/B7960259.png)


